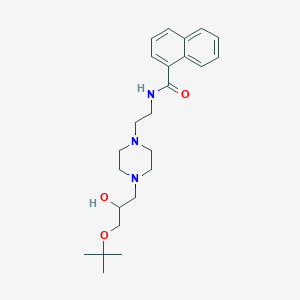

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives involves condensation reactions, nucleophilic substitutions, and the use of specific reagents to introduce tert-butoxy groups and other structural features. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating a methodological approach that could be applied to synthesize the target compound (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, reveals crystallization in the monoclinic space group with specific bond lengths and angles, providing insights into the spatial arrangement and potential chemical behavior of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide (Mamat, Flemming, & Köckerling, 2012).

Aplicaciones Científicas De Investigación

Synthesis and Properties of Fluorescent Probes

Research on derivatives of naphthalimide, such as N-[2-(2-Hydroxyethoxy)ethyl]-4-bromo-1,8-naphthalimide, highlights the synthesis of compounds with significant changes in fluorescent intensity upon pH variation, indicating potential applications in pH sensing or biological imaging (Guo Xiang-feng & Liu Yuan-yuan, 2005).

Structural and Biological Evaluation

Another study focuses on the synthesis, characterization, and biological evaluation of a compound similar to the target molecule, demonstrating potential antimicrobial activity. The investigation into the structure and biological properties of these compounds can provide insights into their utility as therapeutic agents (C. Sanjeevarayappa et al., 2015).

Antimalarial Activity

Derivatives of piperazine, particularly those modified with tert-butyl groups and involved in anti-malarial studies, show the significance of specific functional groups in enhancing biological activity. This suggests potential research applications in developing new antimalarial treatments (W. Cunico et al., 2009).

Dual Antihypertensive Agents

The design and synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates explore the compounds' potential as dual antihypertensive agents. Such research underscores the therapeutic potential of structurally complex molecules in addressing cardiovascular diseases (Pavlína Marvanová et al., 2016).

Novel Synthesis Methods

Studies on the synthesis and reaction of specific piperazine derivatives with N-Bromosuccinimide highlight innovative approaches to creating new molecules with potential utility in pharmaceutical development or as intermediates in chemical synthesis (C. Shin et al., 1983).

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives can interact with a wide range of biological targets, including enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It’s known that the piperazine ring’s conformational flexibility and polar nitrogen atoms can enhance favorable interactions with macromolecules . This suggests that the compound may interact with its targets through hydrogen bonding or other types of molecular interactions.

Biochemical Pathways

Compounds containing piperazine rings have been found to exhibit a wide spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the piperazine ring, which is known for its water solubility and capacity for the formation of hydrogen bonds, may influence the compound’s bioavailability .

Result of Action

Piperazine derivatives have been found to exhibit antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities , suggesting that this compound may have similar effects.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O3/c1-24(2,3)30-18-20(28)17-27-15-13-26(14-16-27)12-11-25-23(29)22-10-6-8-19-7-4-5-9-21(19)22/h4-10,20,28H,11-18H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAFNHFXBJEMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)

![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)